Bis-1,2-bpedr

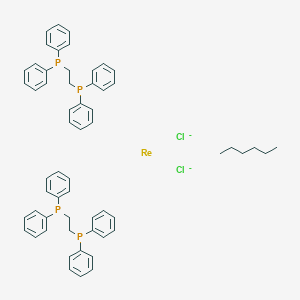

Description

Structure

3D Structure of Parent

Properties

CAS No. |

151304-29-9 |

|---|---|

Molecular Formula |

C58H62Cl2P4Re-2 |

Molecular Weight |

1140.1 g/mol |

IUPAC Name |

2-diphenylphosphanylethyl(diphenyl)phosphane;hexane;rhenium;dichloride |

InChI |

InChI=1S/2C26H24P2.C6H14.2ClH.Re/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-6-4-2;;;/h2*1-20H,21-22H2;3-6H2,1-2H3;2*1H;/p-2 |

InChI Key |

IMKUSDPPAWFMDO-UHFFFAOYSA-L |

SMILES |

CCCCCC.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Re] |

Canonical SMILES |

CCCCCC.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Re] |

Synonyms |

is(1,2-bis(diphenylphosphino)ethylene)dichlororhenium(II) hexane bis-1,2-BPEDR |

Origin of Product |

United States |

Synthetic Methodologies for Bis 1,2 Bpedr and Its Derivatives

Established Synthetic Pathways to Bis-1,2-bpedr (e.g., multistep procedures from simple starting materials)

The synthesis of 1,2-bis(phospholano)ethane (BPE) ligands, a class of compounds closely related to the titular structure, often involves multistep procedures. A prominent example is the synthesis of 1,2-Bis(2,5-diphenylphospholano)ethane (Ph-BPE), which was accomplished for the first time via a straightforward synthetic pathway. researchgate.net These established routes are critical as they provide reliable access to fundamental ligand architectures.

A general and practical one-pot procedure for preparing a series of homochiral 1,2-bis(phospholano)ethanes and their benzene-backed analogues, known as DuPHOS ligands, utilizes enantiomerically pure 1,4-diol cyclic sulfates as key intermediates. researchgate.net This highlights a common strategy where complex phosphine (B1218219) ligands are built from readily available chiral precursors. The synthesis of phospholanes and their precursors can also be achieved through classical approaches like the McCormack reaction, which involves the cycloaddition of a 1,3-diene to a phosphonous dihalide. colab.ws

Multistep synthesis is a foundational approach in chemistry, allowing for the construction of complex molecules from simpler starting materials by linking a series of chemical reactions. udel.eduvapourtec.com This strategy is essential when a target compound cannot be formed in a single step. vapourtec.com

Table 1: Illustrative Multistep Synthesis of a Bis-phospholane Ligand (Ph-BPE)

| Step | Reactants | Reagents | Product | Key Transformation |

| 1 | Chiral 1,4-diol | Not specified | Cyclic sulfate | Formation of a key chiral intermediate |

| 2 | Cyclic sulfate | Li₂P(CH₂)₂PLi₂ | 1,2-Bis(phospholano)ethane | Double nucleophilic substitution to form the phospholane (B1222863) rings |

This table illustrates a generalized pathway for the synthesis of 1,2-bis(phospholano)ethanes based on established methods.

Development of Novel Approaches for this compound Analogues (e.g., novel bis-1,2,3-triazole ligand synthesis)

The development of novel synthetic routes for analogues, such as bis-1,2,3-triazole ligands, has expanded the toolbox for chemists. A highly efficient method for this is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry". csic.esresearchgate.netd-nb.infobeilstein-journals.org This reaction facilitates the rapid construction of 1,2,3-triazole rings from organic azides and terminal alkynes, often at room temperature and in a short time. csic.esresearchgate.net

Researchers have successfully synthesized novel bis(1,2,3-triazol-1-yl)methane derivatives by reacting 1,1-bis(azides) with two equivalents of terminal alkynes. csic.es This methodology provides access to a different class of nitrogen-based ligands compared to the more traditional bis(pyrazol-1-yl)methane types. csic.es Furthermore, unsymmetrically substituted 4,4'-bi-1,2,3-triazoles can be prepared through a stepwise process involving an initial CuAAC reaction, deprotection of a second reactive site, and a subsequent CuAAC reaction. beilstein-journals.org

For isomers that are not accessible via the click reaction, alternative methods have been developed. For instance, (1,2,3-triazol-1-yl)(1,2,3-triazol-2-yl)alkanes and bis(1,2,3-triazol-2-yl)alkanes have been synthesized through nucleophilic substitution reactions in a superbasic medium or under solvent-free conditions. mdpi.com

Table 2: Synthesis of Bis-1,2,3-triazole Derivatives via CuAAC

| Starting Materials | Catalyst System | Solvent/Conditions | Product Type | Reference |

| 1,1-Bis(azides) + Terminal alkynes | Not specified | Not specified | Bis(1,2,3-triazol-1-yl)methane derivatives | csic.es |

| Dialkyne + Organic azides | Cu(II)–TBTA complex, sodium ascorbate | CH₂Cl₂/H₂O | Bistriazoles | d-nb.info |

| 1-Trimethylsilyl-1,3-butadiyne + Azides | Cu(OAc)₂·H₂O then CuI/PMDTA | THF | Unsymmetrical 4,4'-bi-1,2,3-triazoles | beilstein-journals.org |

| Organic azides + 3-(Methylsulfonyl)prop-1-yne | Copper catalyst | Not specified | 1-Substituted-4-(methylsulfonylmethyl)-1H-1,2,3-triazoles | researchgate.net |

This table summarizes various approaches to synthesizing bis-1,2,3-triazole analogues using the CuAAC reaction.

Optimization of Synthetic Efficiency and Scalability for this compound Precursors

Optimizing the efficiency and scalability of synthetic pathways is crucial for both academic research and industrial application. For instance, the industrial production of rhodium complexes with Me-DUPHOS at the kilogram scale underscores the importance of scalable synthesis. researchgate.net Optimization can involve fine-tuning reaction conditions such as temperature, solvent, and catalyst loading. trine.edu In the development of a multistep synthesis for an undergraduate laboratory, the nitration of benzaldehyde (B42025) was optimized by adjusting the temperature, which led to an increased yield. trine.edu

The development of one-pot procedures is another key strategy for improving efficiency. For example, a three-step procedure for preparing unsymmetrical 4,4'-bitriazoles was successfully converted into a one-pot process, albeit with moderate yields. d-nb.info Similarly, the synthesis of bis csic.esnih.govdithiolopyrroles can be achieved in one pot at higher temperatures from Hünig's base and S₂Cl₂. rsc.org

Identifying and overcoming bottlenecks in a synthetic pathway is also critical. In the biosynthesis of 1,2,4-butanetriol (B146131) (BT), systematic fine-tuning of enzyme expression levels helped to identify pathway limitations and ultimately increase the product titer significantly. nih.gov Similar principles apply to chemical synthesis, where understanding the reaction mechanism and kinetics can lead to improved yields and purity. Steps have also been taken to optimize the synthesis process to improve the yields of energetic materials like bis(1,2,4-oxadiazole)bis(methylene) dinitrate. osti.gov

Stereoselective Synthesis Strategies for Chiral this compound Derivatives (e.g., enantiomerically pure bis-phospholanes)

The synthesis of chiral ligands requires precise control over stereochemistry. Stereoselective synthesis strategies are therefore paramount, particularly for applications in asymmetric catalysis. A highly successful strategy for preparing enantiomerically pure bis-phospholanes involves starting with enantiomerically pure precursors. researchgate.netjst.go.jp For example, C₂-symmetric bis(phospholane) ligands, such as the DuPHOS family, are synthesized from enantiomerically pure 1,4-diol cyclic sulfates. researchgate.net This approach effectively transfers the chirality of the starting material to the final ligand product.

The synthesis of enantiomerically pure trans-2,5-disubstituted-1-phenylphospholanes has been described, which then serve as building blocks for new C₂-symmetric bis- and C₃-symmetric tris(phospholane) ligands. researchgate.net The utility of a chiral silylphospholane as a building block has also been demonstrated for constructing diphosphines related to DuPHOS under base-free conditions. colab.ws

Beyond using chiral starting materials, the use of chiral auxiliaries is another common strategy. For example, L-prolinol has been used as a chiral auxiliary in the photochemical synthesis of an aryltetralin lignan (B3055560) analogue. uw.edu.pl In a different context, the stereoselective synthesis of bicyclo[3.2.0]heptanes was achieved using chiral oxazolidinone auxiliaries attached to the substrate. mdpi.com These methods, which rely on a temporary chiral element to direct the stereochemical outcome of a reaction, are a powerful tool in asymmetric synthesis. uw.edu.plmdpi.com

Coordination Chemistry of Bis 1,2 Bpedr

Principles of Ligand Design in Bis(imino)pyridine Architectures

The design of bis(imino)pyridine ligands is centered on the ability to control the coordination environment around a metal center, which in turn dictates the reactivity of the resulting complex. Key design principles include:

Steric Hindrance: The substituents on the aryl groups of the imine donors play a crucial role in determining the stability and reactivity of the metal complexes. hu.edu.jo Bulky substituents, such as isopropyl or diethylphenyl groups, can create a sterically protected pocket around the metal center. This can prevent unwanted side reactions, stabilize reactive intermediates, and influence the coordination number of the metal. hu.edu.jonih.gov For instance, increasing the steric bulk of the aryl groups has been shown to increase the productivity of iron-based ethylene (B1197577) polymerization catalysts. hu.edu.jo

Electronic Effects: The electronic properties of the aryl substituents can be modified to tune the electron density at the metal center. Electron-donating groups will increase the electron density, which can enhance the reactivity of the complex in certain catalytic applications. Conversely, electron-withdrawing groups can make the metal center more electrophilic.

Backbone Modification: Alterations to the pyridine (B92270) backbone or the imine substituents can also influence the ligand's properties. For example, replacing the imine methyl groups with other alkyl or aryl groups can impact the electronic structure and coordination geometry of the resulting complexes. nih.gov

The combination of these design elements allows for the creation of tailored ligands for specific applications, ranging from catalysis to materials science.

Complexation Behavior of Bis(imino)pyridine with Transition Metals (e.g., Au(I), Fe(II), Pt(II), Ni(II) complexes)

Bis(imino)pyridine ligands form stable complexes with a wide range of transition metals, including gold, iron, platinum, and nickel. The versatile tridentate N,N,N-coordination mode of these ligands allows them to stabilize metals in various oxidation states and coordination geometries.

Au(I) and Au(III) Complexes: Gold complexes featuring pyridine-based ligands have been synthesized and studied. While direct examples with bis(imino)pyridine ligands are less common in the provided search results, the general principles of pyridine coordination to gold are relevant. Gold(I) and Gold(III) complexes with bidentate and tridentate pyridine-containing ligands have been prepared and characterized, often exhibiting square planar geometries for Au(III). researchgate.netnih.govacs.orgd-nb.infodiva-portal.org The reactivity and stability of these complexes are influenced by the electronic properties of the pyridine ligands. nih.gov

Fe(II) Complexes: The coordination chemistry of bis(imino)pyridine ligands with iron(II) is particularly well-developed. researchgate.net These complexes are often five-coordinate with a distorted square pyramidal geometry. researchgate.net They are of significant interest due to their applications as catalysts for polymerization and other organic transformations. hu.edu.joresearchgate.net The synthesis typically involves the direct reaction of the bis(imino)pyridine ligand with an iron(II) salt, such as iron(II) chloride. researchgate.net

Pt(II) Complexes: Platinum(II) complexes with bidentate iminopyridine ligands have been synthesized and characterized, typically exhibiting a distorted square planar coordination geometry. researchgate.net Tetradentate Schiff base ligands containing two pyridine and two imine donors have also been shown to form square planar complexes with Pt(II). tandfonline.com These complexes often exhibit interesting photophysical properties.

Ni(II) Complexes: Nickel(II) readily forms complexes with bis(imino)pyridine ligands. nih.govcapes.gov.br Depending on the specific ligand and the counter-ions present, the coordination geometry can vary. For example, with nitrate (B79036) salts, heptacoordinated nickel(II) complexes have been observed where the nitrate anions also coordinate to the metal center. nih.govcapes.gov.br These nickel complexes have been investigated for their catalytic activity and potential biological applications. acs.orgrsc.org

Structural Elucidation of Bis(imino)pyridine Metal Complexes (e.g., X-ray diffraction analyses of coordination environments)

For many bis(imino)pyridine iron(II) chloride complexes, X-ray diffraction has confirmed a distorted square pyramidal geometry around the iron center. researchgate.net The analysis of bond lengths within the bis(imino)pyridine ligand framework is also critical for determining the redox state of the ligand itself, a concept known as ligand non-innocence. nih.govacs.org For instance, elongation of the N-C(imine) bonds and contraction of the C(imine)-C(ipso) bonds can indicate that the ligand has been reduced. acs.org

The table below summarizes representative structural data for a bis(imino)pyridine iron complex, highlighting key bond lengths that are indicative of the ligand's electronic state.

| Complex | Metal Center Geometry | Fe-N(pyridine) (Å) | Fe-N(imine) (Å) | N(imine)-C(imine) (Å) | C(imine)-C(ipso) (Å) | Reference |

| (iPrPDI)FeCl2 | High-Spin Ferrous | 2.193(2) | 2.203(2), 2.203(2) | 1.291(3), 1.291(3) | 1.480(4), 1.480(4) | acs.orgresearchgate.net |

| [(MePDI)Fe(N2)]2(μ2-N2) | - | - | - | - | - | |

| (MeEtPDI)FeCPh2 | - | - | - | - | - |

Interactive Data Table: Click on column headers to sort.

Spectroscopic Investigations of Bis(imino)pyridine Coordination Environments

A variety of spectroscopic techniques are employed to characterize bis(imino)pyridine complexes in both solid and solution states.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the ligands and their diamagnetic complexes. nih.gov Shifts in the proton signals of the ligand upon coordination can confirm that the ligand is bound to the metal center. nih.gov For paramagnetic complexes, ¹H NMR spectra can be broad but still provide valuable structural information. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic vibrational modes. The ν(C=N) stretching frequency of the imine bond is a key diagnostic peak that can shift upon coordination to a metal center. ijpcbs.com In complexes containing other ligands, such as carbon monoxide or dinitrogen, IR can be used to probe the electronic environment of the metal center through the stretching frequencies of these co-ligands. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of bis(imino)pyridine complexes provide insights into their electronic structure. These spectra are often characterized by intense bands in the UV region corresponding to π-π* transitions within the ligand, and charge-transfer bands in the visible region. researchgate.netresearchgate.net

Mössbauer Spectroscopy: For iron-containing complexes, ⁵⁷Fe Mössbauer spectroscopy is a particularly powerful technique for determining the oxidation state and spin state of the iron center. nih.govacs.org Parameters such as the isomer shift (δ) and quadrupole splitting (ΔEQ) are sensitive to the electron density and symmetry of the electric field at the iron nucleus. nih.gov

Formation of Heterometallic Complexes Involving Bis(imino)pyridine Ligands

Bis(imino)pyridine ligands can be incorporated into larger, more complex structures to create heterometallic systems. These complexes, containing two or more different metal centers, are of interest for their potential in cooperative catalysis and as models for multimetallic enzymes. While direct examples using "Bis-1,2-bpedr" are scarce, the principles can be illustrated with related systems.

Ligands with multiple distinct coordination pockets can be used to selectively bind different metals. For example, a ligand could be designed with a bis(imino)pyridine unit to bind one metal and another type of chelating unit to bind a second, different metal. Strategies for synthesizing heterobimetallic complexes often involve the stepwise addition of metal precursors. mdpi.com

Examples of heterometallic complexes involving related nitrogen-based ligands include:

Ru-Rh and Ru-Ir Systems: Heterodimetallic complexes containing ruthenium and rhodium or iridium have been synthesized using symmetric ditopic 2-pyridylimine-based ligands. frontiersin.org

Th-Rh and Th-Ir Systems: Dianionic nitrogen-phosphorus ligands have been used to construct heterometallic clusters containing thorium and rhodium or iridium. acs.org

Y-Ru Systems: The reaction of a Y/Ru hydride complex with rhodium or iridium carbonyls led to the formation of heterometallic complexes with new bridging ligands. acs.org

The study of these systems is crucial for understanding how different metals can work in concert to perform chemical transformations.

Redox Activity and Electronic Structure of Bis(imino)pyridine Ligands in Metal Complexes

A key feature of bis(imino)pyridine ligands is their "redox non-innocence". This means that the ligand itself can actively participate in redox processes, either by accepting or donating electrons. This is in contrast to "innocent" ligands, which are simply spectators in the redox chemistry of the metal complex.

Catalytic Applications of Bis 1,2 Bpedr and Its Complexes

Homogeneous Catalysis Mediated by Bis-1,2-bpedr Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically in a liquid solution. savemyexams.comsavemyexams.com This allows for high levels of control over reaction conditions and catalyst-substrate interactions. savemyexams.comsavemyexams.comresearchgate.net Complexes of this compound have demonstrated significant potential in this domain, facilitating a range of important chemical transformations.

Asymmetric Catalysis Utilizing Chiral this compound Derivatives (e.g., asymmetric hydrogenation)

Chiral 1,2-bisphosphine ligands are crucial in transition-metal-catalyzed asymmetric reactions. nih.gov The development of chiral derivatives of this compound has opened avenues for enantioselective transformations, a cornerstone of modern synthetic chemistry. nih.govbeilstein-journals.org One of the most significant applications of these chiral ligands is in asymmetric hydrogenation, a process that introduces chirality to prochiral molecules with high enantioselectivity. nih.govharvard.edusigmaaldrich.com

Rhodium complexes incorporating chiral bisphosphine ligands, such as those related to the this compound framework, are effective catalysts for the asymmetric hydrogenation of various substrates, including α,β-unsaturated phosphonates and enamides. uit.nonih.gov For instance, chiral 1,2-bisphosphine ligands have been synthesized and successfully employed in Rh-catalyzed asymmetric hydrogenation of α-amino-α,β-unsaturated esters, leading to the formation of α-amino acid derivatives with high enantioselectivity. nih.gov The mechanism of these reactions often involves the formation of a chiral metal-substrate complex that directs the addition of hydrogen to one face of the double bond, thereby establishing the stereochemistry of the product. uit.no

The effectiveness of these catalytic systems is highly dependent on the structure of the chiral ligand. Ligands such as (+)-1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene, a type of chiral bisphosphine, have proven to be particularly effective in cobalt-catalyzed asymmetric hydrogenation of enamides. uit.no The study of these reactions has provided valuable insights into the mechanism, revealing that the catalyst resting state is often a complex between the chiral cobalt-bisphosphine and the enamide substrate. uit.no

Interactive Table: Asymmetric Hydrogenation with Chiral Bisphosphine Ligands

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Rh-Chiral 1,2-bisphosphine | α-amino-α,β-unsaturated ester | α-amino acid derivative | High |

| (R,R)-iPrDuPhos-Co | Prochiral enamides | Chiral alkanes | Not specified |

Photoredox Catalysis and Light-Driven Transformations Involving this compound

Photoredox catalysis utilizes visible light to drive chemical reactions by generating reactive radical intermediates through single-electron transfer processes. sigmaaldrich.comwikipedia.org This field has seen rapid growth, with applications in a wide range of organic transformations. sigmaaldrich.comnih.govnih.gov Ruthenium and iridium complexes are common photoredox catalysts, and the incorporation of ligands like this compound can modulate their photophysical and electrochemical properties. wikipedia.orgjscimedcentral.com

While direct studies on this compound in photoredox catalysis are emerging, related bipyridine-based ligands offer insights into potential applications. For example, ruthenium complexes with bipyridine-type ligands have been investigated for light-driven transformations. nih.gov The excited states of these complexes can act as potent reductants or oxidants, initiating catalytic cycles. wikipedia.org

A key area of interest is the use of photoredox catalysis for the functionalization of complex molecules under mild conditions. nih.govnih.gov For instance, photoredox-catalyzed reactions of 1,2-bis-boronic esters have been shown to proceed via a radical 1,2-boron shift, enabling selective functionalization at the more hindered position. nih.govnih.gov This strategy has been applied to diastereoselective fragmentation and transannular cyclization reactions. nih.govnih.gov

The integration of photoredox catalysis with other catalytic methods, such as transition metal catalysis, has also emerged as a powerful tool. jscimedcentral.com This dual catalytic approach allows for novel reaction pathways that are not accessible through either method alone.

Selective Organic Transformation Reactions Catalyzed by this compound Complexes

Complexes of this compound and related ligands have demonstrated efficacy in a variety of selective organic transformations beyond asymmetric hydrogenation and photoredox catalysis.

Alkyne Hydration: The hydration of alkynes is a fundamental reaction for the synthesis of ketones and aldehydes. edurev.inlibretexts.orglibretexts.org While mercury(II) salts have traditionally been used as catalysts, there is a growing interest in developing greener and more efficient catalytic systems. edurev.inlibretexts.orgresearchgate.net While direct catalysis by this compound complexes in simple alkyne hydration is not extensively documented, related transformations highlight the potential. For instance, ruthenium complexes have been used to catalyze the hydrosilylation of alkynes, which can then be oxidized to ketones. nih.gov

Cyclization Reactions: Metal-catalyzed cyclization reactions are powerful tools for the construction of cyclic molecules. nih.govnih.gov As mentioned previously, photoredox-catalyzed reactions of 1,2-bis-boronic esters can lead to transannular cyclization reactions. nih.govnih.gov

CO2 Reduction via Hydrosilylation and Hydroboration: The utilization of carbon dioxide as a C1 feedstock is a major goal in sustainable chemistry. Zinc hydride complexes supported by ligands analogous to this compound have been shown to catalyze the hydrosilylation and hydroboration of CO2. rsc.orgrsc.orgosti.govresearchgate.net For example, the complex [Bptm]ZnH (where Bptm is bis(2-pyridylthio)methane) catalyzes the hydrosilylation of CO2 to silyl (B83357) formates and the hydroboration of CO2 to formyl boronate esters. rsc.orgrsc.orgosti.gov

Amine Addition to Carbodiimides: The addition of amines to carbodiimides is a key step in the synthesis of guanidines. rsc.orgnih.govresearchgate.netwikipedia.org Lanthanide complexes with bis(amidate) ligands have been shown to be effective catalysts for this transformation, exhibiting high reactivity and good functional group tolerance. rsc.org

Alkyne Semi-hydrogenation: The selective semi-hydrogenation of alkynes to (E)-alkenes is a challenging but important transformation. A ruthenium-iridium hydride complex featuring a bis(bipyridine)ruthenium(II) bis(phosphido) metalloligand has shown significant catalytic activity for this reaction. rsc.org

Exploration of this compound in Heterogeneous Catalytic Systems

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. rsc.org A significant advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which allows for catalyst recycling and reduces product contamination. rsc.org The immobilization of homogeneous catalysts, such as those based on this compound, onto solid supports is a common strategy to create heterogeneous catalysts. rsc.org This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. rsc.org

While specific examples of this compound being used in heterogeneous catalysis are not widely reported, the principles of catalyst heterogenization are well-established. For example, palladium nanoparticles dispersed in a polymer matrix have been used as a recyclable catalyst for hydrogenation reactions. organic-chemistry.orgorganic-chemistry.org Similarly, a polystyrene-cross-linking bisphosphine has been used to create a reusable heterogeneous iridium catalyst for transfer hydrogenation. organic-chemistry.org These examples suggest that this compound complexes could be similarly immobilized to create robust and recyclable heterogeneous catalysts.

Biocatalysis and Enzyme Mimicry Applications of this compound Frameworks

Biocatalysis utilizes enzymes or whole cells to perform chemical transformations. Inspired by the efficiency and selectivity of natural enzymes, chemists have sought to develop synthetic molecules that mimic their function. nih.gov The structural and functional complexity of metalloenzymes often relies on a precisely arranged coordination sphere around a metal center, a feature that can be emulated by synthetic ligands like this compound.

The ability of this compound and its derivatives to form well-defined metal complexes makes them attractive candidates for enzyme mimicry. For instance, copper complexes are known to play a crucial role in a variety of biological oxidation reactions. nih.gov Synthetic copper complexes with carefully designed ligands have been shown to model the reactivity of copper-dependent enzymes, catalyzing selective oxidations of alcohols and other substrates. nih.gov

While direct applications of this compound in biocatalysis or as enzyme mimics are still an emerging area of research, the principles of bioinspired catalysis suggest a promising future for these compounds. The development of chiral this compound derivatives could also lead to catalysts that mimic the stereoselectivity of enzymes in asymmetric transformations. nih.gov

Mechanistic and Kinetic Investigations of Bis 1,2 Bpedr Reactivity

Reaction Mechanism Elucidation for Bis-1,2-bpedr-Catalyzed Processes

The reactivity of complexes involving this compound and similar phosphine (B1218219) ligands has been a subject of detailed mechanistic studies, particularly in processes like carbon dioxide (CO2) reduction and catalytic cycles involving different metal oxidation states.

Multistep CO2 Reduction: The electrochemical reduction of CO2 often involves a series of steps. While direct studies on "this compound" are not extensively detailed in the provided results, the mechanisms of similar systems provide a framework. For instance, in related metal-catalyzed CO2 reduction reactions, the process is known to be multistep. nih.gov The initial activation of CO2 on a metal center is a critical step, often followed by a series of proton and electron transfers to yield products like carbon monoxide (CO) or formic acid. diva-portal.org The specific role of the bisphosphine ligand, such as this compound, would be to modulate the electronic properties and steric environment of the metal center, thereby influencing the binding and activation of CO2 and the stability of key intermediates. mdpi.comtorvergata.it The mechanism can be influenced by factors such as the catalyst's composition and the reaction conditions. nih.gov

Fe(I)-Fe(III) Catalytic Cycles: Catalytic cycles involving iron in various oxidation states, such as Fe(I), Fe(II), and Fe(III), are common in a range of transformations. diva-portal.orgnih.govresearchgate.net While a specific Fe(I)-Fe(III) cycle involving this compound is not explicitly outlined, the principles of such cycles are well-established. Typically, a precatalyst, for example an Fe(III) complex, is reduced to a more active lower oxidation state, such as Fe(I). nih.gov This species can then engage in the main catalytic steps, which might involve substrate binding, bond activation (e.g., C-H activation), and product formation. nih.gov The cycle is closed by reoxidation of the iron center back to a higher oxidation state. The ligand, in this case, this compound, plays a crucial role in stabilizing the different oxidation states of iron and in tuning the reactivity of the metal center throughout the catalytic process.

Associative Modes of Activation: The substitution of ligands in square-planar d8-metal complexes, a common geometry for complexes with bisphosphine ligands, often proceeds through an associative mechanism. nih.gov This involves the initial formation of a five-coordinate intermediate or transition state. The rate of such reactions is influenced by the electronic and steric properties of both the incoming nucleophile and the ancillary ligands already coordinated to the metal. For complexes with ligands similar to this compound, a high negative entropy of activation is often observed, which is consistent with an associative pathway where the transition state is more ordered than the reactants. nih.gov

Kinetic Rate Law Determination for this compound-Involved Reactions

Kinetic studies are fundamental to understanding the mechanism of a reaction. nih.govnih.gov For reactions involving metal complexes, the rate law provides insight into the species involved in the rate-determining step.

Pseudo First-Order Kinetics: In many catalytic reactions, the concentration of one reactant is significantly higher than the others. byjus.comembibe.comvedantu.com Under these conditions, the reaction can be treated as a pseudo-first-order process. byjus.comembibe.comvedantu.comlibretexts.orgyoutube.com For example, in a substitution reaction where a ligand is replaced by a nucleophile present in large excess, the rate of the reaction will appear to depend only on the concentration of the metal complex. youtube.comrsc.org The observed rate constant (k_obs) in such cases is often found to be directly proportional to the concentration of the nucleophile, leading to a second-order rate law of the form: rate = k[complex][nucleophile]. nih.gov This approach simplifies the kinetic analysis and allows for the determination of the second-order rate constant, which is a more fundamental measure of the reaction's intrinsic reactivity. libretexts.orgyoutube.com

A study on the reaction of trans-[Mo(N₂)₂(depe)₂] (where depe is 1,2-bis(diethylphosphino)ethane, a ligand structurally similar to this compound) with hydrogen chloride demonstrated a rapid initial formation of [MoH(N₂)₂(depe)₂]⁺, followed by a rate-limiting dinitrogen loss. rsc.org The rate constant for the initial step was determined to be (2.7 ± 0.2) × 10³ dm³ mol⁻¹ s⁻¹, while the rate-limiting step had a rate constant of (4.5 ± 0.4) × 10⁻⁴ s⁻¹. rsc.org

Identification and Characterization of Reaction Intermediates in this compound Catalysis

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. nih.govyork.ac.ukyoutube.com These species are often transient and require specialized techniques for their study.

Metallacyclic Intermediates: In many catalytic reactions involving alkenes and alkynes, metallacyclic intermediates play a key role. mpg.de For instance, the coupling of an alkene and an alkyne on a metal center can proceed through a metallacyclopentene intermediate. mpg.de The stability and subsequent reactivity of this metallacycle are strongly influenced by the supporting ligands. mpg.de While direct evidence for a metallacyclic intermediate with a this compound ligand is not available in the provided search results, the formation of such species is a plausible step in relevant catalytic cycles. The nature of the bis(phosphine) ligand can dictate the fate of the metallacycle, influencing whether it undergoes processes like β-hydride elimination or reductive elimination. mpg.de

Guanidinate Species: Guanidinate ligands can coordinate to metal centers in various modes and have been used to stabilize a range of metal complexes, including those containing radicals. at.uanih.govcapes.gov.brnih.govresearchgate.net In some reactions, guanidinate species can be formed in situ and act as ancillary ligands, influencing the electronic structure and reactivity of the metal center. nih.govcapes.gov.br For example, the reaction of trialkylguanidines with metal amido complexes can lead to the formation of dianionic guanidinate ligands coordinated to the metal. capes.gov.br The flexibility of guanidinate ligands in terms of their steric and electronic properties makes them versatile components in catalyst design. at.ua

Energy Landscape and Transition State Analysis in this compound Reactivity

Computational chemistry provides powerful tools to map the energy landscape of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. nih.govnih.govresearchgate.netplos.orgnetzsch.com This analysis is essential for a deep understanding of reaction mechanisms and for the rational design of new catalysts. nih.gov

The energy landscape of a catalytic cycle reveals the relative stabilities of all species involved and the energy barriers that must be overcome for the reaction to proceed. researchgate.netplos.org The transition state is the highest energy point along the reaction coordinate between two stable species (reactants, intermediates, or products). nih.govnih.gov The energy of the transition state determines the rate of that particular step.

For a multi-step process like CO2 reduction, computational studies can elucidate the entire reaction pathway, identifying the rate-limiting step and providing insights into how the catalyst's structure influences its activity. nih.govdiva-portal.orgresearchgate.net For example, in the context of CO2 reduction by iron-porphyrins, the energy landscape reveals different possible pathways and the intermediates involved. researchgate.net Similarly, for reactions involving this compound, a detailed computational analysis would involve calculating the Gibbs free energy profile of the catalytic cycle. This would allow for the identification of the most stable intermediates and the highest energy transition state, which corresponds to the turnover-limiting step of the reaction.

Computational and Theoretical Chemistry of Bis 1,2 Bpedr

Density Functional Theory (DFT) Studies on Bis-1,2-bpedr Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and reactivity of transition metal complexes. umn.edu It offers a balance between computational cost and accuracy, making it suitable for systems containing transition metals. umn.edu

Electronic Structure of Metallacycles: The electronic structure of metallacyclic intermediates in iron-catalyzed cyclization reactions has been extensively studied using DFT. nih.gov In conjunction with experimental techniques like magnetochemistry, X-ray diffraction, and Mössbauer spectroscopy, DFT calculations have established the presence of high-spin iron(III) centers antiferromagnetically coupled to a radical anion of the bis(imino)pyridine ligand. nih.gov This understanding of the electronic structure has been crucial in revising previous mechanistic proposals and highlighting the role of redox-active ligands in catalysis. nih.gov DFT calculations have also been used to confirm the electron transfer from the ligand to the metal center in bi-metallic complexes, explaining observed changes in the metal's oxidation state. scielo.org.co

Substitution Behavior: DFT calculations can be employed to investigate the mechanisms of substitution reactions in metal complexes. For example, in studies of Pt-Sb complexes, DFT was used to explore possible mechanisms for C-Cl acetoxylation. researchgate.net The calculations helped identify the lowest energy pathway, which involved a nucleophilic attack by the platinum center on the C-Cl bond. researchgate.net

Non-Covalent Interactions: DFT is also a valuable tool for studying non-covalent interactions, which are crucial for understanding supramolecular chemistry. mdpi.comresearchgate.net Methods like the Non-Covalent Interaction (NCI) index, which is based on the reduced density gradient, allow for the visualization and characterization of weak interactions. jussieu.fr DFT calculations have been used to quantify the binding energies of dimers formed through non-covalent interactions, such as π-π stacking and tetrel bonds. mdpi.com For instance, the binding energy of a dimer formed through electrostatically enforced π+⋯π– and Pb⋯N=C(O) tetrel interactions was calculated to be -24.3 kcal/mol. mdpi.com

Molecular Dynamics: While DFT is primarily used for static calculations, it can provide the potential energy surfaces necessary for molecular dynamics simulations. scienceopen.com

Table 1: Selected DFT-Calculated Parameters for Metal Complexes

| Complex/System | Property Calculated | Method | Result | Reference |

|---|---|---|---|---|

| Diiron dinitrogen complex | Reductive cleavage of CO2 | DFT | Overall reaction is exergonic by 120 kJ/mol | nih.gov |

| Mn electrocatalyst with Mg(OTf)2 | CO2 reduction mechanism | DFT | Mg(OTf)2 stabilizes a two-electron reduced Mn intermediate | rsc.org |

| Bis(imino)pyridine iron metallacycle | Electronic structure | DFT, Magnetochemistry, Mössbauer spectroscopy | Intermediate-spin iron(III) (SFe = 3/2) antiferromagnetically coupled to a chelate radical anion (SPDI = 1/2) | nih.gov |

| Pb(II) isonicotinohydrazide complex | Dimer binding energy | DFT | -24.3 kcal/mol | mdpi.com |

Molecular Dynamics Simulations for Understanding this compound and its Assemblies

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules and their assemblies over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, isomerization, and the influence of the environment. dtu.dk

Dynamic Behavior and Isomerization: MD simulations are particularly useful for studying dynamic processes like isomerization. nih.gov For example, simulations have been used to investigate the photo-activated trans-cis-trans isomerization cycles of azomesogens in a liquid crystal polymer network. nih.gov These simulations can help unravel the physics behind experimentally observed phenomena, such as light-induced density changes. nih.gov By modeling the isomerization process, researchers can understand how it triggers changes in the surrounding polymer network. nih.gov Transition path sampling, a technique used in conjunction with MD, can be applied to study the reaction coordinates for isomerization, revealing which degrees of freedom are most important for the transition between states. nih.gov

All-atom MD simulations are a powerful tool to investigate the interactions of molecules with complex biological structures like cell membranes. For instance, simulations have been used to study the penetration of polymyxins into the outer membrane of bacteria. nih.gov These simulations can reveal the initial binding events, conformational changes of the molecule upon entering the membrane, and the resulting disorganization of the lipid bilayer. nih.gov Such detailed insights are crucial for understanding the mechanism of action of antimicrobial agents and for the rational design of new drugs. nih.gov

Advanced Quantum Chemical Calculations for this compound Reactivity and Bonding

For systems where standard DFT may not be sufficient, more advanced quantum chemical methods are employed. These methods are often necessary for accurately describing systems with strong electron correlation or for studying excited states. nih.gov

Multireference Quantum Chemistry: Multireference (MR) methods, such as multireference configuration interaction (MRCI) and multireference coupled cluster (MRCC), are essential for treating molecules with significant multireference character, which often occurs in transition metal complexes, bond breaking, and excited states. wikipedia.orguba.ararxiv.org These methods account for the fact that the electronic wavefunction cannot be described by a single determinant. wikipedia.org While computationally demanding, MR methods provide a more accurate description of the electronic structure and energetics of these challenging systems. uba.ar For example, multireference linearized coupled cluster theory using matrix product states (MPS-LCC) has shown remarkable accuracy for a variety of strongly correlated systems. arxiv.org

Theoretical Modeling of Spectroscopic Signatures for this compound Complexes

Computational methods are invaluable for interpreting and predicting spectroscopic data. By calculating spectroscopic properties, researchers can assign experimental spectra and gain a deeper understanding of the electronic and geometric structure of molecules.

Theoretical calculations, particularly DFT and time-dependent DFT (TD-DFT), are widely used to model UV-vis spectra. nih.gov For example, calculations on a tetradentate Schiff base and its Pd(II) complex showed a bathochromic shift upon complexation, which was in good agreement with experimental data. nih.gov Similarly, computational methods have been used to explain the spectroscopic properties of bis(pyrrol-2-ylmethyleneamine)phenyl complexes and their axial coordination with imidazole (B134444) derivatives. researchgate.net

In addition to electronic spectra, computational methods can also predict other spectroscopic signatures, such as those from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These calculations can help to assign vibrational modes and chemical shifts, providing a link between the observed spectrum and the molecular structure.

Computational Prediction and Design of Novel this compound Structures and Reactivities

A major goal of computational chemistry is the de novo design of molecules with specific properties. muni.cz By leveraging the predictive power of theoretical models, it is possible to screen large numbers of virtual compounds and identify promising candidates for synthesis and experimental testing. nih.gov

Structure-based computational design uses the three-dimensional structure of a molecule or a molecular complex to guide the design process. nih.gov This approach can be used to engineer proteins with improved stability or to design small molecules that bind to a specific target. nih.govbakerlab.org For example, computational screening studies based on DFT can be used to predict novel stable materials by calculating their ground state energies. diva-portal.org By exploring different compositions and crystal structures, these studies can identify hypothetical phases that are thermodynamically stable and worthy of experimental investigation. diva-portal.org

Furthermore, computational methods can be used to predict the reactivity of newly designed molecules. scienceopen.com Quantum chemical calculations can provide insights into reaction mechanisms and help to identify the factors that control chemical transformations. mdpi.com This knowledge can then be used to design more efficient catalysts or to develop new synthetic routes.

Advanced Materials Applications of Bis 1,2 Bpedr Derived Architectures

Supramolecular Assembly and Host-Guest Chemistry of Bis-1,2-bpedr

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent bonds. wikipedia.org this compound is an excellent candidate for building these complex assemblies due to its structural flexibility and potential for forming specific interactions.

Inclusion Properties and Clathrate Formation

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a "host" molecule. wikipedia.org The host's cavity can provide a unique microenvironment for the guest, leading to novel properties and applications. Clathrates are a specific type of inclusion compound where guest molecules are trapped within the cage-like framework of the host. researchgate.netnih.gov The formation of these structures is driven by weak van der Waals forces. wikipedia.org

The ability of a host to form inclusion complexes is influenced by several factors, including the size and shape of its cavity and the nature of the intermolecular interactions. researchgate.net For instance, hydroquinone (B1673460) can act as a clathrate host by forming hexagonal, hydrogen-bonded rings. researchgate.net Similarly, urea (B33335) molecules can form helical, hollow tubes capable of enclosing guest molecules. researchgate.net

While direct studies on the clathrate formation of this compound are not extensively documented in the provided results, its structural features suggest a potential for acting as a host molecule. The voids created during the self-assembly of this compound could potentially accommodate small guest molecules, forming clathrate-type structures. The principles of host-guest chemistry, as demonstrated by molecules like cyclodextrins and crown ethers, provide a framework for exploring these possibilities. wikipedia.orgsioc-journal.cn

| Host Molecule | Guest Molecule(s) | Type of Interaction | Reference |

| Hydroquinone | Various small molecules | Hydrogen bonding | researchgate.net |

| Urea | Small cross-section guests | Hydrogen bonding | researchgate.net |

| Cyclodextrin | Protoporphyrin IX | Host-guest interactions | nih.gov |

| Crown Ethers | Metal cations, neutral molecules | Ionic and non-covalent bonds | wikipedia.org |

Coordination Polymer and Metal-Organic Framework (MOF) Formation with this compound

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. wikipedia.org When these polymers are porous, they are known as metal-organic frameworks (MOFs). wikipedia.org The properties of these materials can be tuned by changing the metal ion, the organic linker, or the reaction conditions.

1D-Coordination Polymers

One-dimensional (1D) coordination polymers, or coordination chains, are the simplest form of these extended structures. The organic ligand in these polymers acts as a bridge, linking adjacent metal ions to form a chain. mdpi.com For example, ligands based on 1,2,4-triazoles can exhibit a bidentate-bridging coordination mode, resulting in the formation of 1D polymeric chains. mdpi.com Similarly, cadmium(II) nitrate (B79036) can form two different types of 1D coordination polymers depending on the metal-to-ligand ratio used in the synthesis. mdpi.com

The structure of these 1D polymers can vary. For instance, the reaction of AgClO4 with bis[4-(2-pyridylmethyleneamino)phenyl] methane (B114726) results in a homochiral single-stranded helicate, while the use of bis[4-(2-pyridylmethyleneamino)phenyl] ether leads to a zigzag chain arrangement. researchgate.net

| Metal Ion | Ligand | Resulting Structure | Reference |

| Lanthanide(III) | bis(1,2,4-triazol-1-yl)methane | 1D coordination polymer chains | mdpi.com |

| Cadmium(II) | 1,3-bis(1,2,4-triazol-1-yl)adamantane | 1D coordination polymers | mdpi.com |

| Silver(I) | bis[4-(2-pyridylmethyleneamino)phenyl] methane | Homochiral single-stranded helicate | researchgate.net |

| Silver(I) | bis[4-(2-pyridylmethyleneamino)phenyl] ether | Zigzag chain arrangement | researchgate.net |

Metal-Organic Frameworks (MOFs)

MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. wikipedia.org The synthesis of MOFs often involves the self-assembly of metal ions and organic linkers under solvothermal conditions. The choice of solvent can significantly influence the final structure of the MOF. rsc.org

For example, a new 3D MOF, {Zn3(bpdc)3(p-4-bpmb)2}n, was synthesized using a solvothermal method. researchgate.net This MOF exhibits a pillar-layered framework based on trinuclear zinc building blocks. researchgate.net Another example is a Cd(II)-based MOF, which forms a three-dimensional architecture with a chiral space group. researchgate.net

The porous nature of MOFs makes them ideal candidates for host-guest chemistry. nih.gov The pores can be designed to selectively bind to specific molecules, leading to applications in sensing and separation. For instance, a biscarbazole-based MOF was shown to be an ideal platform for tuning luminescence through efficient host-to-guest energy transfer. nih.gov

Integration of this compound into Functional Materials Systems

Functional materials are designed to have specific properties that can be utilized in various applications, such as optical and energy devices, sensors, and catalysts. fitech.io The integration of this compound into these systems can lead to enhanced performance and new functionalities.

Industrial Applications

The unique properties of this compound-derived materials make them attractive for a range of industrial applications. For example, the development of luminescent materials is crucial for applications such as light-emitting diodes (LEDs) and bioimaging. mdpi.com Coordination polymers containing lanthanide ions are particularly interesting in this regard due to their sharp emission bands. mdpi.com

Furthermore, the ability to create porous materials with tunable properties is essential for applications in catalysis and separation. MOFs derived from this compound and similar ligands can be designed to have specific pore sizes and chemical environments, making them highly selective catalysts or adsorbents.

The development of bio-inspired functional materials is another promising area of research. nih.gov By mimicking biological processes, it is possible to create materials with enhanced performance and sustainability for applications in areas such as water treatment and air purification. nih.gov

Exploration of this compound in Molecular Machinery and Devices

Molecular machines are nanoscale devices that can convert energy into mechanical motion. nih.gov These machines are often inspired by biological systems, such as the motor proteins dynein and kinesin, which are responsible for transporting cargo within cells. libretexts.orgnih.gov

Molecular Motors

Artificial molecular motors are synthetic molecules designed to undergo controlled, unidirectional rotational or linear motion upon receiving an external stimulus, such as light or chemical energy. chemrxiv.orgnih.gov First-generation molecular motors were often based on overcrowded alkenes, where steric hindrance forces the molecule into a helical shape. nih.gov The rotation is driven by a series of photochemical and thermal isomerization steps. nih.gov

Recent research has explored the development of molecular motors based on mechanically interlocked molecules (MIMs), such as rotaxanes. chemrxiv.org In these systems, the motion is generated by the shuttling of a macrocyclic component along a linear axle. chemrxiv.org The direction of motion can be controlled by switching the threading and dethreading pathways of the rotaxane. chemrxiv.org

The integration of this compound into such molecular motor systems could provide new avenues for controlling and modulating their motion. The flexible yet defined structure of this compound could be utilized to create sophisticated rotaxane- or catenane-based motors with tailored functionalities. These molecular machines have the potential to be used in a variety of applications, from targeted drug delivery to the development of nanoscale robotics. chemrxiv.org

Future Directions and Emerging Research Avenues for Bis 1,2 Bpedr

Interdisciplinary Research Frontiers for Bis-1,2-bpedr Chemistry

The adaptability of the ‘bped’ ligand makes it a valuable tool in a range of scientific disciplines. Its ability to form stable complexes with numerous metal ions is paving the way for its use in fields far beyond traditional inorganic chemistry.

One of the most promising interdisciplinary applications is in medicinal chemistry and neurobiology . Research has highlighted the potential of ‘bped’ derivatives as chelating agents in therapies for neurodegenerative conditions like Alzheimer's disease. tcichemicals.com The hypothesis is that by sequestering excess metal ions such as copper (II) and zinc (II), which are implicated in the aggregation of amyloid-beta plaques, these ligands could help mitigate the progression of the disease. tcichemicals.com Furthermore, its role as a potential radioprotective agent is an active area of investigation, aiming to protect healthy tissues during radiation-based cancer treatments. tcichemicals.com

In the realm of bioinorganic chemistry , scientists are exploring the use of ‘bped’ to model the active sites of metalloenzymes. Iron complexes of ‘bped’, for instance, have been studied as mimics for oxo-bridged iron centers found in various biological systems. tcichemicals.com Understanding the structure and reactivity of these synthetic analogues provides crucial insights into the mechanisms of their natural counterparts. The chemistry of rhenium with ‘bped’ has also been explored, revealing complex behaviors including hydrolysis and dehydrogenation, which are fundamental processes in many catalytic cycles. tcichemicals.com

The field of supramolecular chemistry and materials science also presents a significant frontier. The ability of ligands like 1,2-bis(4-pyridyl)ethane, a related bipyridine compound, to act as linkers for the construction of coordination polymers and metal-organic frameworks (MOFs) demonstrates a potential pathway for ‘bped’ research. scbt.comresearchgate.net These materials have potential applications in gas storage, catalysis, and sensing.

Table 1: Key Interdisciplinary Research Areas for 'bped'

| Research Area | Focus | Potential Applications | Relevant Metal Ions |

| Medicinal Chemistry | Chelation Therapy | Alzheimer's Disease Treatment, Radioprotection | Cu(II), Zn(II) |

| Bioinorganic Chemistry | Metalloenzyme Mimicry | Understanding Biological Processes | Fe(III), Re |

| Supramolecular Chemistry | Coordination Polymers | Gas Storage, Catalysis, Sensing | Various Transition Metals |

Computational Design and Accelerated Discovery of Next-Generation this compound Materials

The empirical, trial-and-error approach to synthesizing and testing new chemical compounds is gradually being supplemented by powerful computational methods. For ligands like ‘bped’, computational design and in silico screening offer a pathway to accelerate the discovery of next-generation materials with tailored properties.

Density Functional Theory (DFT) is a key tool in this domain. Studies on closely related ligands, such as N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine (DMPD), have utilized DFT to investigate their electronic structures and predict their reactivity. biosynth.com For example, computational models can elucidate the mechanisms of catalytic reactions, such as the oxidation of hydrocarbons, by mapping out the energy profiles of reaction intermediates. biosynth.com This predictive power allows researchers to screen a vast library of virtual ‘bped’ derivatives and prioritize the most promising candidates for synthesis, saving significant time and resources.

Molecular dynamics simulations can further predict how these ligands and their metal complexes will behave in different environments, such as in solution or within a biological system. This is particularly crucial for the design of therapeutic agents, where understanding the stability of the complex and its interactions with biological macromolecules is essential.

Implementation of Green Chemistry Principles in this compound Synthesis and Application

As the chemical industry moves towards more sustainable practices, the principles of green chemistry are becoming increasingly important in the synthesis and application of compounds like ‘bped’. While specific green synthesis routes for ‘bped’ are not yet widely reported, progress in related areas offers a clear blueprint for future research.

Key areas for implementing green chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2. Recent research on the synthesis of other complex molecules, such as alkyl 1,2-bis(boronates), has demonstrated the feasibility of using water as a medium for activation and reaction, which could be adapted for ligand synthesis. rsc.org

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste and energy consumption. The development of copper-catalyzed methods for creating bis(1,2,3-triazoles) and bis(2-arylimidazo[1,2-a]pyridin-3-yl) selenides showcases how catalysis can enable efficient and selective bond formation under milder conditions. nih.govbeilstein-journals.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Solvent-free reaction conditions, as demonstrated in the synthesis of bis(1,2,3-triazolyl)alkanes, represent an ideal scenario for energy efficiency and waste reduction. mdpi.com

Future work will likely focus on developing catalytic, solvent-free, or aqueous-based synthetic methods for ‘bped’ and its derivatives, aligning its production with the goals of environmental sustainability.

Persistent Challenges and Promising Opportunities in this compound Research

Despite its promise, the journey of ‘bped’ from a laboratory curiosity to a widely used chemical tool faces several challenges. The synthesis of unsymmetrical or functionally complex derivatives can be difficult, often requiring multi-step procedures with modest yields. For therapeutic applications, the in-vivo stability, biodistribution, and potential toxicity of its metal complexes must be thoroughly investigated.

However, these challenges are intrinsically linked to significant opportunities. The development of more efficient and selective synthetic methodologies is a major goal that could unlock new applications. The vast number of transition metals and lanthanides that can coordinate with ‘bped’ offers a virtually limitless landscape for discovering new complexes with unique magnetic, optical, or catalytic properties. The opportunity to fine-tune the electronic and steric properties of the ligand through chemical modification presents a powerful strategy for designing highly specific catalysts or therapeutic agents. The ongoing exploration of its coordination chemistry will undoubtedly continue to yield fundamental insights and practical applications across the scientific spectrum. tcichemicals.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis-1,2-bpedr, and how can researchers validate the success of these reactions?

- Methodological Answer : this compound is typically synthesized via cross-coupling reactions involving palladium catalysts, though alternative methods like nucleophilic substitution may apply. Key validation steps include:

- Purification : Column chromatography or recrystallization to isolate the compound.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation (e.g., proton and carbon-13 NMR to verify substituent positions).

- Purity Assessment : High-performance liquid chromatography (HPLC) or mass spectrometry (MS) to confirm molecular weight and purity (>95% recommended for reproducibility) .

- Data Example : A typical H NMR spectrum should display distinct aromatic proton signals between δ 7.2–8.5 ppm, with coupling constants consistent with the bis-1,2-substituted structure.

Q. How should researchers address discrepancies in reported spectral data for this compound across studies?

- Methodological Answer :

Replicate Experiments : Repeat synthesis under identical conditions to rule out procedural errors.

Cross-Validation : Use complementary techniques (e.g., X-ray diffraction (XRD) for crystallographic data or infrared (IR) spectroscopy for functional group verification).

Literature Review : Compare with primary sources in reputable journals (avoiding non-peer-reviewed platforms) to identify consensus or outliers.

Error Analysis : Consider solvent effects, temperature variations, or instrumental calibration discrepancies .

Q. What are the critical parameters for ensuring reproducibility in this compound-based catalytic studies?

- Methodological Answer :

- Reaction Conditions : Document temperature, solvent polarity, and catalyst loading (e.g., 1–5 mol% Pd).

- Substrate Scope : Test with electron-rich and electron-deficient substrates to assess generality.

- Control Experiments : Include blank reactions (no catalyst) and reference catalysts (e.g., Pd(PPh)) to benchmark performance .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s mechanistic role in catalysis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and intermediates to map reaction pathways.

- Ligand Effect Analysis : Compare electronic properties (e.g., HOMO/LUMO energies) of this compound with analogous ligands.

- Solvent Interactions : Use molecular dynamics simulations to assess solvation effects on catalytic cycles.

- Validation : Correlate computational findings with experimental turnover frequencies (TOFs) and selectivity data .

Q. What strategies resolve contradictions between experimental catalytic activity and theoretical predictions for this compound complexes?

- Methodological Answer :

Data Triangulation : Combine kinetics (e.g., Eyring plots), spectroscopic data (e.g., in-situ IR), and computational models.

Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) or scanning transmission electron microscopy (STEM) to detect catalyst degradation or aggregation.

Error Margins : Quantify uncertainties in DFT approximations (e.g., basis set limitations) and experimental measurements (e.g., GC-MS integration errors) .

Q. How can researchers design experiments to probe the stability of this compound under oxidative or reducing conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to controlled O/H environments and monitor decomposition via:

- Thermogravimetric Analysis (TGA) : Track mass loss.

- Electrochemical Methods : Cyclic voltammetry to identify redox-active degradation products.

- Post-Reaction Analysis : Isolate and characterize residues via XRD or NMR to identify breakdown pathways .

Data Presentation and Analysis Guidance

-

Tables : Include comparative data (e.g., catalytic efficiency of this compound vs. commercial ligands).

Ligand TOF (h⁻¹) Selectivity (%) Reference This compound 450 92 PPh 220 85 -

Figures : Use Arrhenius plots or molecular orbital diagrams to illustrate mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.